![molecular formula C22H29N3O4 B2385134 N-tert-butyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide CAS No. 898420-48-9](/img/structure/B2385134.png)

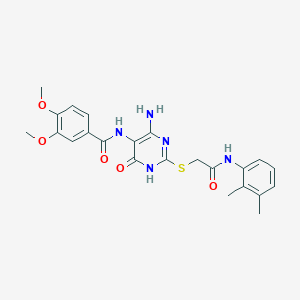

N-tert-butyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

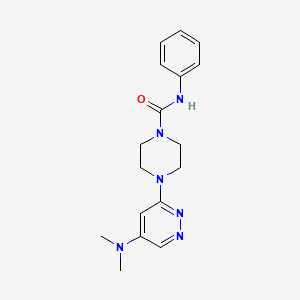

N-tert-butyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It is used in scientific research to study the mechanisms of action of various protein kinases and their roles in different physiological and biochemical processes.

Scientific Research Applications

Structure-Activity Relationship Studies

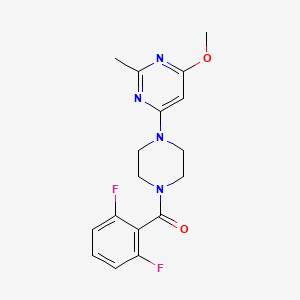

Research on the structure-activity relationships of 2-aminopyrimidine-containing histamine H4 receptor ligands highlighted the importance of systematic modifications to optimize potency. Specifically, the replacement of tert-butyl with aromatic and secondary amine moieties at certain positions showed beneficial effects. This optimization effort led to the identification of compounds with potent anti-inflammatory and antinociceptive activities, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Neuroprotective Effects of Pyrano[3,2-c]chromene Derivatives

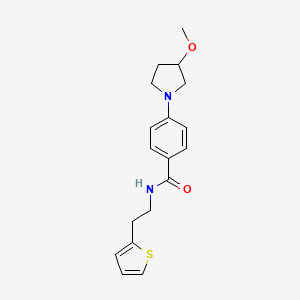

Another study synthesized novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety and evaluated them against acetylcholinesterase and butylcholinesterase. Among these compounds, one exhibited the highest acetylcholinesterase inhibitory activity and significant neuroprotective effects against H2O2-induced oxidative stress in PC12 cells (Sameem et al., 2017).

Antioxidant and Analgesic Activities

The design and synthesis of 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide demonstrated antioxidant, analgesic, and anti-inflammatory activities. This study underscores the therapeutic potential of compounds featuring phenylpiperazine moieties for managing oxidative stress and pain (Nayak et al., 2014).

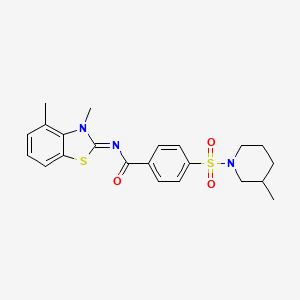

Protective Effects Against Oxidative Damage

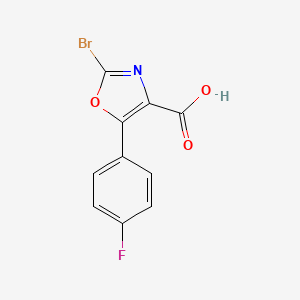

Oltipraz, a compound with a structure involving tert-butyl groups, was studied for its protective effects against oxidative injury in cultured human retinal pigment epithelial cells. The research demonstrated that oltipraz could increase glutathione levels and enhance the activity of detoxification enzymes, highlighting its potential to guard against oxidant-induced injury (Nelson et al., 2002).

Properties

IUPAC Name |

N-tert-butyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4/c1-22(2,3)23-21(27)16-29-20-15-28-18(13-19(20)26)14-24-9-11-25(12-10-24)17-7-5-4-6-8-17/h4-8,13,15H,9-12,14,16H2,1-3H3,(H,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQBFLHCHYNDRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine](/img/structure/B2385051.png)

![1-acetyl-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2385052.png)

![N-(benzo[d]thiazol-2-yl)-1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2385053.png)

![5-amino-1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-N-(thien-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2385065.png)

![6-benzyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2385066.png)

![4-methoxy-N-[4-[4-[(4-methoxyphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2385071.png)

![N,N'-methanediylbis(3-{[2-(diethylamino)ethyl]sulfonyl}propanamide)](/img/structure/B2385072.png)

![benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate](/img/structure/B2385073.png)